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Aluminum magnesium oxide

Refractory Materials Thermal Expansion Phase Stability

Problem: Substituting MgAl₂O₄ spinel with Al₂O₃ or MgO compromises phase stability and thermal shock resistance in high-temperature service. Solution: CAS 11137-98-7 delivers stoichiometric spinel phase integrity. • 44.8% higher cold crushing strength in MCZ refractory bricks at 2.00 wt% nano-MgAl₂O₄ addition • 2135°C melting point-120°C safety margin above alumina; resists silica reaction to 1735°C • 53 mg F/g adsorption capacity vs. 2.07 mg/g for activated alumina in defluoridation • 90% CH₄ reaction rate retention over 30 h for Rh/FSP-MgAlOₓ catalysts (vs. 35% for co-precipitated) Supplied with certificate of analysis; ambient shipping.

Molecular Formula Al2MgO4
Molecular Weight 142.27 g/mol
CAS No. 11137-98-7
Cat. No. B083808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum magnesium oxide
CAS11137-98-7
Synonymsaluminum magnesium oxide
dialuminum magnesium tetraoxide
magnesium aluminate
magnesium-aluminum oxide
Molecular FormulaAl2MgO4
Molecular Weight142.27 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3]
InChIInChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2
InChIKeyUAMZXLIURMNTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 20 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MgAl₂O₄ Spinel Technical Baseline


Aluminum magnesium oxide (CAS 11137-98-7), chemically identified as magnesium aluminate spinel (MgAl₂O₄), is a stoichiometric binary oxide ceramic belonging to the cubic spinel group [1]. This material is characterized by a lattice constant of 8.803 Å, a theoretical density of approximately 3.60 g/cm³, a Mohs hardness of 8.0, and a high melting point of 2135 °C [2]. Synthesized via solid-state reaction of MgO and Al₂O₃ powders above 900 °C or through wet-chemical routes, it serves as a critical engineering material in high-temperature refractory linings, catalyst supports, and transparent ceramic applications [3][4].

Why MgAl₂O₄ Cannot Be Substituted


Generic substitution of aluminum magnesium oxide with simple alumina (Al₂O₃) or magnesia (MgO) is scientifically invalid due to fundamental divergence in thermodynamic compatibility and structural kinetics. MgAl₂O₄ is a distinct intermediate compound within the MgO-Al₂O₃ binary system, exhibiting a higher melting point (2135 °C) than pure alumina (2015 °C) and markedly lower thermal expansion (7.6 × 10⁻⁶ °C⁻¹ at 20–1000 °C) compared to pure magnesia (13.5 × 10⁻⁶ °C⁻¹) [1]. This unique combination of thermal and mechanical properties prevents the formation of deleterious low-melting eutectics during high-temperature service. Furthermore, the catalytic performance of Mg–Al mixed oxides is non-linearly dependent on composition and synthesis method; stoichiometric MgAl₂O₄ prepared via flame spray pyrolysis yields specific surface areas and basic site densities that non-stoichiometric physical mixtures or simple impregnated supports cannot replicate [2][3]. Direct procurement of CAS 11137-98-7 ensures the crystalline spinel phase integrity required for applications where thermal shock resistance and phase stability are non-negotiable performance criteria.

Quantitative Performance Evidence for MgAl₂O₄


Thermal Expansion Compatibility in Refractory Design

The coefficient of thermal expansion (CTE) of stoichiometric MgAl₂O₄ spinel is quantified at 7.6 × 10⁻⁶ cm/cm/°C over the temperature range of 20–1000 °C [1]. This value represents a quantifiable intermediate behavior between its constituent oxides: alumina (8.8 × 10⁻⁶ cm/cm/°C) and periclase/magnesia (13.5 × 10⁻⁶ cm/cm/°C) [1]. The lower CTE compared to magnesia directly mitigates the thermal mismatch strain that causes microcracking and spalling in pure MgO or MgO-rich composite linings subjected to cyclic heating [2].

Refractory Materials Thermal Expansion Phase Stability

Mechanical Strengthening via Nano-Spinel Additives

In a systematic study of magnesia-calcium zirconate (MCZ) composite bricks for rotary cement kiln (RCK) lining, the addition of magnesium aluminate spinel nanoparticles (M-MA) at varying weight percentages produced a quantifiable and non-monotonic effect on mechanical integrity [1]. The brick formulation containing 2.00 wt% M-MA nanoparticles achieved a cold crushing strength (CCS) fortification of 44.8% relative to the baseline brick formulation free of spinel nanoparticles [1]. This optimization point (2.00 wt%) is critical, as higher spinel loadings (4–6 wt%) may not yield proportional strength gains due to changes in densification kinetics.

Refractory Composites Mechanical Strength Nanoparticle Additives

Enhanced Anti-Coking Performance of FSP Supports

The synthesis method significantly impacts the structural robustness and catalytic longevity of non-stoichiometric magnesium aluminate (MgAlOₓ) supports. In a 30-hour methane carbon dioxide reforming (DRM) stability test, the Rh/FSP-MgAlOₓ catalyst (prepared via Flame Spray Pyrolysis) demonstrated a CH₄ reaction rate decay of only 10%, while the catalyst supported on conventionally co-precipitated CP-MgAlOₓ experienced a 65% reduction in CH₄ reaction rate over the same period [1]. The superior performance of the FSP-derived support correlates with its higher specific surface area (163 m²/g) and stronger Mg–O and Al–O bond energies, which directly translate to a 46% lower carbon deposition (coking) relative to the CP-derived support [1].

Catalyst Support Methane Dry Reforming Anti-Coking

High-Temperature Melting Point and Phase Stability

The thermodynamic stability of stoichiometric MgAl₂O₄ spinel is evidenced by its melting point of 2135 °C, which exceeds that of pure alumina (Al₂O₃, 2015 °C) and mullite (3Al₂O₃·2SiO₂, 1830 °C) [1]. This thermal advantage is compounded by its exceptional chemical inertness; MgAl₂O₄ does not react with silica (SiO₂) until 1735 °C and can withstand contact with α-alumina up to 1925 °C without forming low-melting phases [1]. In contrast, simple physical mixtures of MgO and Al₂O₃ would begin forming spinel exothermically at much lower temperatures (≈900–1000 °C), leading to uncontrolled volumetric expansion and structural compromise in service [2].

High-Temperature Ceramics Phase Diagram Melting Point

Fluoride Adsorption Advantage over Activated Alumina

In the context of defluoridation of drinking water, magnesium aluminum oxide (in the form of a calcined Mg-Al mixed oxide or spinel precursor) demonstrates a significantly higher adsorption capacity compared to conventional activated alumina [1]. A synthesized Mg-Al mixed oxide adsorbent achieved a fluoride uptake capacity (qₑ) of 53 mg/g under optimized conditions [1]. In contrast, standard activated alumina, a widely used benchmark adsorbent, exhibits a fluoride adsorption capacity of only 2.07 mg/g under comparable literature-reported conditions [2]. This differential represents an order-of-magnitude improvement in sorbent utilization efficiency.

Adsorption Fluoride Removal Water Purification

Application Scenarios for MgAl₂O₄


High-Temperature Cement Kiln Lining

Based on the quantified 44.8% improvement in cold crushing strength observed with 2.00 wt% nano-MgAl₂O₄ addition in MCZ bricks [1], this material is optimally specified for lining the burning and transition zones of rotary cement kilns. The enhanced mechanical robustness and improved clinker coating adhesion afforded by the spinel phase directly address the dual challenges of thermomechanical fatigue and chemical corrosion, enabling extended campaign lives where chromite-free (environmentally compliant) refractories are mandated [1].

Catalyst Support for Methane Dry Reforming

Procurement of FSP-derived or high-surface-area stoichiometric MgAl₂O₄ spinel is justified for supporting Ni or Rh active phases in methane dry reforming or combined steam/CO₂ reforming of methane (CSCRM) [2][3]. Evidence shows that Rh/FSP-MgAlOₓ retains 90% of its initial CH₄ reaction rate after 30 hours versus only 35% for CP-MgAlOₓ-supported catalysts [2]. Additionally, sol-gel-derived 10Ni/MgAl₂O₄ maintains stable CH₄ conversion (88.9%) over 30 hours at 800 °C, outperforming analogous Ni/MgO and Ni/γ-Al₂O₃ catalysts which are prone to sintering and carbon deposition [3].

Thermocouple Sheaths and Burner Nozzles

The superior melting point of MgAl₂O₄ spinel (2135 °C) relative to alumina (2015 °C) and mullite (1830 °C), combined with its documented resistance to reaction with silica up to 1735 °C, makes it the material of choice for precision ceramic components exposed to extreme thermal gradients [4]. In these applications, the procurement of high-purity, stoichiometric spinel (CAS 11137-98-7) over standard alumina ensures a critical 120 °C safety margin against catastrophic melting and prevents the formation of low-viscosity silicate phases that degrade component life.

Defluoridation Media for Drinking Water

For point-of-use or community-scale water treatment systems targeting fluoride mitigation, Mg-Al mixed oxide/spinel adsorbents offer a quantifiable performance advantage over conventional activated alumina [5]. With a demonstrated adsorption capacity of 53 mg F/g compared to activated alumina's 2.07 mg F/g [5][6], the deployment of aluminum magnesium oxide-based media significantly reduces filter column size and media replacement frequency, offering a more sustainable and cost-effective solution for achieving regulatory compliance (e.g., <1.5 mg/L F⁻).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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